molecular formula C9H8NO3- B14764219 N-Acetylanthranilate

N-Acetylanthranilate

Cat. No.: B14764219
M. Wt: 178.16 g/mol
InChI Key: QSACCXVHEVWNMX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetamidobenzoate is an organic compound with the molecular formula C9H8NO3. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an acetamido group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Acetamidobenzoate can be synthesized through the acetylation of anthranilic acid. The reaction involves the use of acetic anhydride as the acetylating agent. The process typically requires a catalyst, such as sulfuric acid, to facilitate the reaction. The reaction conditions include heating the mixture to a temperature of around 60-70°C for several hours to ensure complete acetylation.

Industrial Production Methods: In an industrial setting, the production of 2-acetamidobenzoate involves similar acetylation reactions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Acetamidobenzoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the acetamido group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

2-Acetamidobenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-acetamidobenzoate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of prostaglandins, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

    Anthranilic Acid: The parent compound of 2-acetamidobenzoate.

    Benzoic Acid: Another related compound with similar structural features.

    Acetylsalicylic Acid: Known for its anti-inflammatory properties, similar to 2-acetamidobenzoate.

Uniqueness: 2-Acetamidobenzoate is unique due to its specific acetamido group, which imparts distinct chemical and biological properties. This group enhances its solubility and reactivity, making it a valuable compound in various applications.

Properties

IUPAC Name

2-acetamidobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-6(11)10-8-5-3-2-4-7(8)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSACCXVHEVWNMX-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8NO3-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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